molecular formula C7H6ClF3N2 B1590214 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine CAS No. 34207-44-8

2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine

Cat. No. B1590214
CAS RN: 34207-44-8
M. Wt: 210.58 g/mol
InChI Key: YCWXOQCYLKOSKL-UHFFFAOYSA-N
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Patent
US06197716B1

Procedure details

40 g of 4-chloro-3,5-dinitro-benzotrifluoride and 47 g of toluene are placed in an agitator autoclave, and the catalyst suspension is flushed in with 4 g of water. Hydrogenation subsequently takes place at a temperature of 100° C. and at a hydrogen pressure of 5 bar. When the hydrogen uptake is complete, the autoclave is cooled and rendered inert with nitrogen. The catalyst is filtered off and washed with toluene. After working up by distillation, 29.8 g of 3,5-diamino-4-chloro-benzotrifluoride (yield 95.8% of theory) are obtained. Elementary analysis:
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([C:11]([F:14])([F:13])[F:12])=[CH:4][C:3]=1[N+:15]([O-])=O>C1(C)C=CC=CC=1>[NH2:15][C:3]1[CH:4]=[C:5]([C:11]([F:14])([F:12])[F:13])[CH:6]=[C:7]([NH2:8])[C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Step Two
Name
Quantity
47 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst suspension is flushed in with 4 g of water
CUSTOM
Type
CUSTOM
Details
at a temperature of 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
the autoclave is cooled
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
WASH
Type
WASH
Details
washed with toluene

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=C(C1Cl)N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 29.8 g
YIELD: PERCENTYIELD 95.8%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.